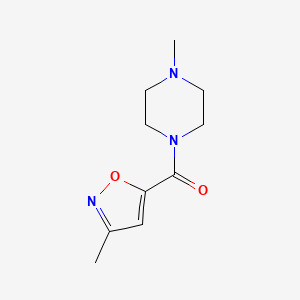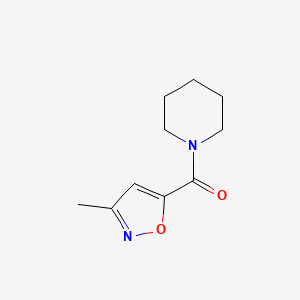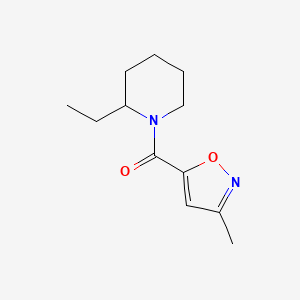![molecular formula C14H11N3O3 B7478353 5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one, also known as HMP, is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique structure that makes it a promising candidate for drug development and other biological studies.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-Alzheimer's effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one has several advantages for lab experiments, including its unique structure and potential use in various scientific research applications. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one, including further studies on its mechanism of action and potential use in drug development. Additionally, research could be conducted on the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Further studies could also be conducted on the toxicity of this compound and its potential side effects. Overall, this compound is a promising compound for future scientific research and has the potential to be used in various applications, including as a potential treatment for inflammatory diseases, cancer, and Alzheimer's disease.
Synthesemethoden
The synthesis of 5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one involves the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride and triethylamine to form 5-acetamido-2-methylbenzoic acid, which is then reacted with hydrazine hydrate to form 5-(2-hydrazino-5-methylbenzoyl)-2-methylbenzoic acid. This compound is then cyclized with ethyl acetoacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for Alzheimer's disease. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-(2-hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-7-2-3-11(18)9(4-7)12(19)8-5-10-13(15-6-8)16-17-14(10)20/h2-6,18H,1H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUVVOBQUCAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC3=C(NNC3=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B7478270.png)





![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)

![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)

![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-2-furamide](/img/structure/B7478389.png)